1-benzyl-N'-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide
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Overview
Description
1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide typically involves the condensation of 1-benzyl-1H-indole-2-carbohydrazide with bis(4-methoxyphenyl)methylidene. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus. Common reagents for these reactions include halogens and nitrating agents.
Scientific Research Applications
1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell division by targeting key functional proteins such as FtsZ . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
1-benzyl-1H-indole-2-carbohydrazide: This compound lacks the bis(4-methoxyphenyl)methylidene moiety, which may result in different biological activities and chemical reactivity.
Bis(4-methoxyphenyl)methylidene derivatives: These compounds share the bis(4-methoxyphenyl)methylidene moiety but differ in the indole nucleus, leading to variations in their properties and applications.
Properties
Molecular Formula |
C31H27N3O3 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-benzyl-N-[bis(4-methoxyphenyl)methylideneamino]indole-2-carboxamide |
InChI |
InChI=1S/C31H27N3O3/c1-36-26-16-12-23(13-17-26)30(24-14-18-27(37-2)19-15-24)32-33-31(35)29-20-25-10-6-7-11-28(25)34(29)21-22-8-4-3-5-9-22/h3-20H,21H2,1-2H3,(H,33,35) |
InChI Key |
BPIUQJRBWVOMIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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